molecular formula C21H18ClN3O2S2 B2839166 N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687564-20-1

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2839166
CAS No.: 687564-20-1
M. Wt: 443.96
InChI Key: JZVFAEBQIAUJTM-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a thienopyrimidine core

Preparation Methods

The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared to other thienopyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFAEBQIAUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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